1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride, 2-chloro-3-pyridinecarboxaldehyde, and 5,6-dimethyl-1H-benzimidazole.
Condensation Reaction: The 2-chlorobenzyl chloride reacts with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-chloro-3-pyridinecarboxaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis may be optimized for large-scale production by using continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the benzyl and pyridinyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole
- 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Biological Activity
1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure
The compound features a complex structure that contributes to its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including the compound . Notably:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in MCF-7 cells, it promotes cell death in a dose-dependent manner .
- In Vivo Studies : In animal models, the compound demonstrated significant tumor growth suppression in mice bearing tumors, indicating its potential as an effective anticancer agent .
Table 1: Summary of Anticancer Activity
Study | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
Ribeiro et al. (2021) | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxic effects comparable to DOX |
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties:
- Selective COX Inhibition : Compounds with similar structures have shown selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For example, certain benzimidazoles exhibit high selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .
- Bradykinin Receptor Antagonism : Some derivatives have been reported to act as antagonists at bradykinin B1 receptors, further supporting their anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzimidazole derivatives:
- Substituent Effects : The presence of specific substituents (e.g., methyl and chloro groups) at designated positions on the benzimidazole ring can significantly affect the compound's potency against various biological targets .
- Optimal Modifications : Studies indicate that modifications leading to enhanced hydrogen bonding and steric interactions improve binding affinity to target proteins involved in cancer progression and inflammation .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Tumor Models : A recent study demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups .
- Cell Line Evaluations : In vitro evaluations using various cancer cell lines showed that this compound could inhibit proliferation effectively, with varying degrees of potency depending on the specific cell type .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c1-13-10-18-19(11-14(13)2)26(12-15-6-3-4-8-17(15)22)21(25-18)16-7-5-9-24-20(16)23/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVJEWIKCUUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.